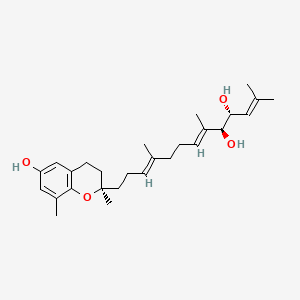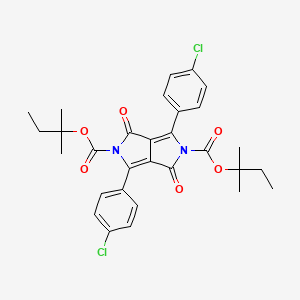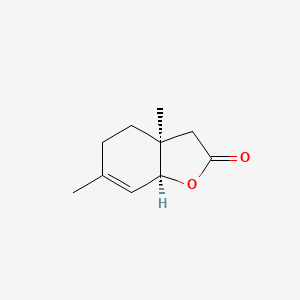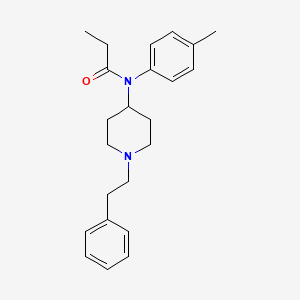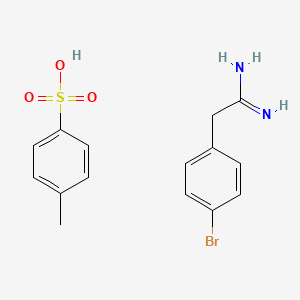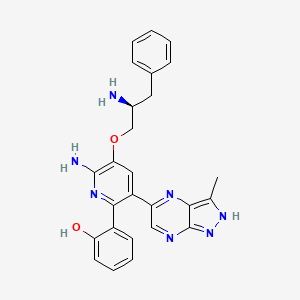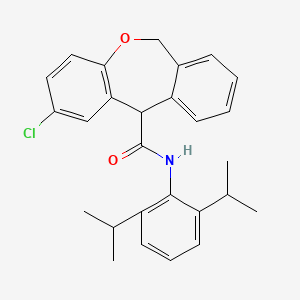
Antipyrine mandelate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antipyrine mandelate: is a compound formed by the combination of antipyrine and mandelic acid. Antipyrine, also known as phenazone, is a pyrazolone derivative with analgesic and antipyretic properties. Mandelic acid is an aromatic alpha hydroxy acid derived from almonds. The combination of these two compounds results in this compound, which has been studied for its various pharmacological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of antipyrine mandelate typically involves the reaction of antipyrine with mandelic acid. The process can be summarized as follows:
Starting Materials: Antipyrine (1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one) and mandelic acid (C8H8O3).
Reaction: The two compounds are mixed in a suitable solvent, often ethanol or methanol, under reflux conditions.
Formation of this compound: The reaction proceeds through the formation of a salt, where the carboxyl group of mandelic acid reacts with the nitrogen atom of antipyrine, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Mixing: Large quantities of antipyrine and mandelic acid are mixed in industrial reactors.
Controlled Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure maximum yield and purity.
Purification: The resulting product is purified through crystallization or other separation techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Antipyrine mandelate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving the reduction of the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic ring or the pyrazolone moiety.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives such as quinones.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with various functional groups attached.
Applications De Recherche Scientifique
Antipyrine mandelate has been explored for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its analgesic and antipyretic effects, as well as its potential use in drug formulations.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of antipyrine mandelate involves its interaction with various molecular targets and pathways:
Analgesic Effect: Antipyrine exerts its analgesic effect by inhibiting the synthesis of prostaglandins, which are mediators of pain and inflammation.
Antipyretic Effect: The compound reduces fever by acting on the hypothalamus to promote heat dissipation and reduce heat production.
Molecular Targets: The primary targets include cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Antipyrine: The parent compound with similar analgesic and antipyretic properties.
Mandelic Acid: An aromatic alpha hydroxy acid with antimicrobial properties.
Phenazone Derivatives: Other derivatives of phenazone with varying pharmacological activities.
Uniqueness
Antipyrine mandelate is unique due to its combined properties derived from both antipyrine and mandelic acid. This combination enhances its pharmacological profile, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
603-64-5 |
|---|---|
Formule moléculaire |
C19H20N2O4 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
1,5-dimethyl-2-phenylpyrazol-3-one;2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C11H12N2O.C8H8O3/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;9-7(8(10)11)6-4-2-1-3-5-6/h3-8H,1-2H3;1-5,7,9H,(H,10,11) |
Clé InChI |
ICBPURKUPVLVCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(N1C)C2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



